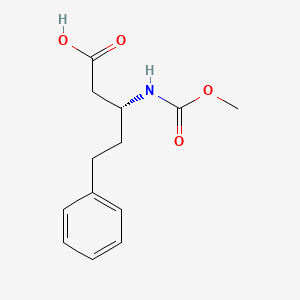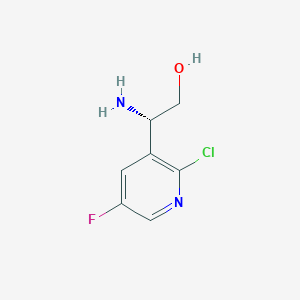
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with chlorine and fluorine atoms, and an aminoethanol side chain. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL typically involves multi-step processes. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-fluoropyridine.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with an appropriate amino alcohol, such as (S)-2-aminoethanol, under controlled conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new pyridine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a precursor for developing pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets. The aminoethanol side chain can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring’s substituents can influence the compound’s binding affinity and selectivity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(2-chloropyridin-3-YL)ethan-1-OL: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2-Amino-2-(2-fluoropyridin-3-YL)ethan-1-OL: Lacks the chlorine substituent, potentially altering its chemical properties.
2-Amino-2-(3-chloro-5-fluoropyridin-2-YL)ethan-1-OL: Positional isomer with different substitution pattern on the pyridine ring.
Uniqueness
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL’s unique combination of chlorine and fluorine substituents on the pyridine ring, along with its chiral aminoethanol side chain, distinguishes it from similar compounds
Eigenschaften
Molekularformel |
C7H8ClFN2O |
|---|---|
Molekulargewicht |
190.60 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClFN2O/c8-7-5(6(10)3-12)1-4(9)2-11-7/h1-2,6,12H,3,10H2/t6-/m1/s1 |
InChI-Schlüssel |
GXEXGAJXVTUBBF-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=C(C=NC(=C1[C@@H](CO)N)Cl)F |
Kanonische SMILES |
C1=C(C=NC(=C1C(CO)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


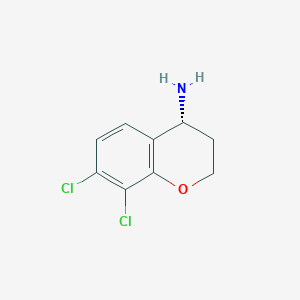
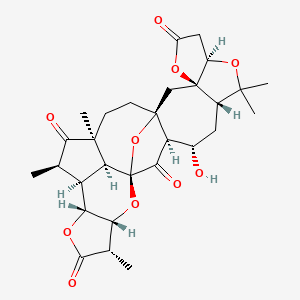
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
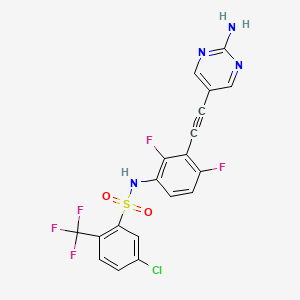
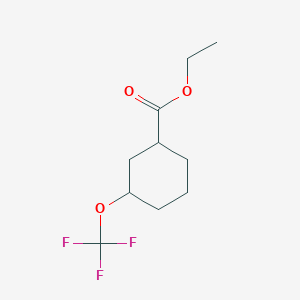
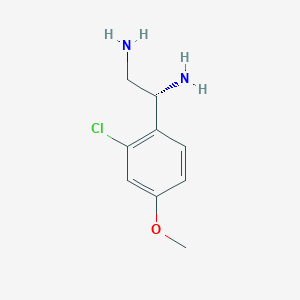
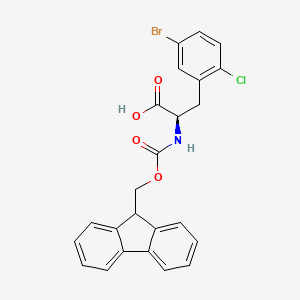
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
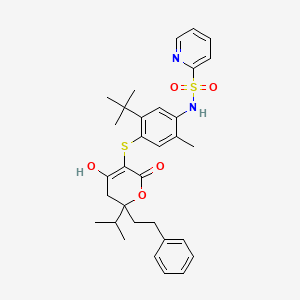
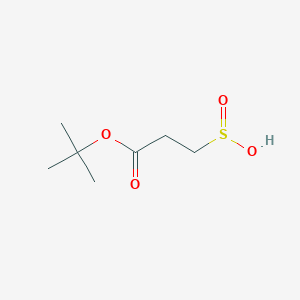

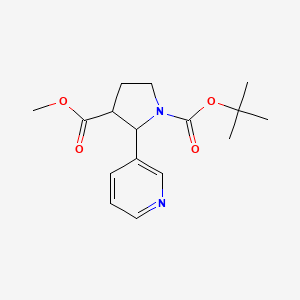
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)
